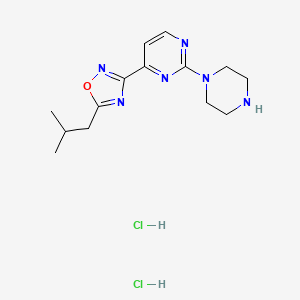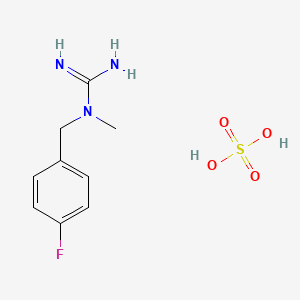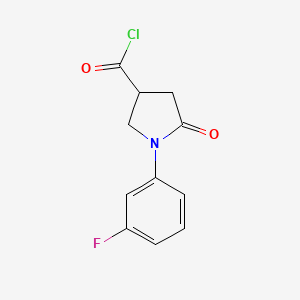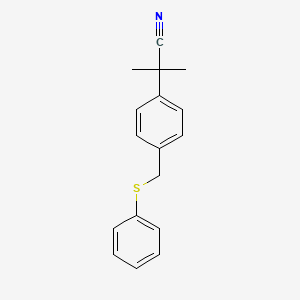
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride
Übersicht
Beschreibung
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN and a molecular weight of 205.77 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride consists of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride, such as its melting point, boiling point, and solubility, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been involved in research focusing on the synthesis of complex molecules and understanding their chemical properties. For instance, it was involved in a study on the Grignard reaction, which is a cornerstone in organic synthesis, and the subsequent interaction with aminopyrimidine, leading to a trans isomer product. This showcases the compound's utility in exploring complex chemical transformations and understanding molecular structures (Hoffman et al., 2009).
Applications in Organic Synthesis
The compound has been utilized in the field of organic synthesis, particularly in the synthesis of amides. Research has demonstrated its use in the amidation of methylarenes with amine hydrochloride salts, indicating its role as a versatile reagent in the synthesis of a variety of organic compounds. This highlights its importance in the development of new methodologies for organic synthesis and the creation of valuable compounds (Eidi & Kassaee, 2016).
Catalytic Properties
The compound has also been studied for its catalytic properties, particularly in the context of oxidative amidation processes. Research indicates its role in facilitating the synthesis of primary, secondary, and tertiary amides, which are fundamental building blocks in organic chemistry and have wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals (Karimi et al., 2015).
Molecular Structure and Interaction Studies
The compound's role extends to studies focusing on molecular structure and interactions. It has been involved in research exploring supramolecular assemblies formed with trifluoroacetic acid, shedding light on the complex behavior of molecular interactions and the influence of stereochemistry on assembly characteristics (Denekamp & Egbaria, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,3)9-5-7-10(12-4)8-6-9;/h9-10,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXNLBBCOSYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-methylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)

![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)





![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)

![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)

